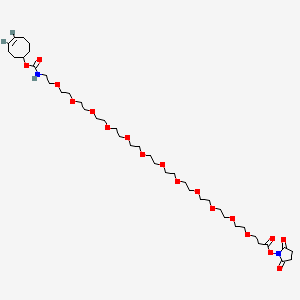
TCO-PEG12-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG12-NHS ester is a water-soluble polyethylene glycol (PEG) linker that contains a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry applications due to its ability to efficiently label antibodies, proteins, and other primary amine-containing macromolecules .
Mecanismo De Acción
Target of Action
TCO-PEG12-NHS ester is a water-soluble PEG linker that contains a TCO moiety and a NHS ester . The primary targets of this compound are antibodies, proteins, and other primary amine-containing macromolecules . The compound is used to label these targets with a TCO moiety .
Mode of Action
This compound interacts with its targets through a process known as inverse electron demand Diels-Alder cycloaddition reactions . The TCO moiety of the compound reacts with tetrazines via these reactions to form a stable dihydropyridazine linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .
Pharmacokinetics
It is known that the compound is water-soluble , which can impact its bioavailability. The compound’s solubility in DMSO, DCM, and DMF also suggests that it can be distributed in various biological environments.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins in the case of PROTACs , and the delivery of cytotoxins to target cells in the case of ADCs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20°C, away from moisture and light . These conditions help maintain the stability of the compound and ensure its effective performance in biological systems .
Análisis Bioquímico
Biochemical Properties
TCO-PEG12-NHS Ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs and ADCs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly specific and allows for the modification of biomolecules at very low concentrations .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions and the nature of the target proteins. It is known that this compound is stable at -20°C, away from moisture and light .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific experimental conditions. Its water solubility and reduced steric hindrance due to the PEG12 linear arm may facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound would depend on the nature of the target proteins and the specific experimental conditions. Given its role in protein degradation, it may be found in proximity to the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG12-NHS ester involves the conjugation of TCO with PEG12 and NHS esterThe reaction is carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to form stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is purified using techniques such as dialysis or desalting columns to remove excess reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG12-NHS ester primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This reaction is highly specific and efficient, forming a stable dihydropyridazine linkage .
Common Reagents and Conditions
The IEDDA reaction between TCO and tetrazine is typically carried out in phosphate-buffered saline (PBS) at pH 6-9 and room temperature. No catalyst is required, making the reaction suitable for in vivo applications .
Major Products
The major product of the IEDDA reaction is a stable dihydropyridazine linkage, which is formed with high regioselectivity and efficiency .
Aplicaciones Científicas De Investigación
TCO-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Medicine: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Applied in the production of stable and water-soluble bioconjugates for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- TCO-PEG4-NHS ester
- TCO-PEG3-Mal Oligo
- Tetrazine-PEG5-NHS
Uniqueness
TCO-PEG12-NHS ester stands out due to its longer PEG12 spacer, which increases water solubility and reduces steric hindrance during ligation. This makes it particularly suitable for labeling large biomolecules and for applications requiring high solubility and stability .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70N2O18/c43-37-8-9-38(44)42(37)60-39(45)10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-34-35-58-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-41-40(46)59-36-6-4-2-1-3-5-7-36/h1-2,36H,3-35H2,(H,41,46)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOXZBGFZZFRHC-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70N2O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)


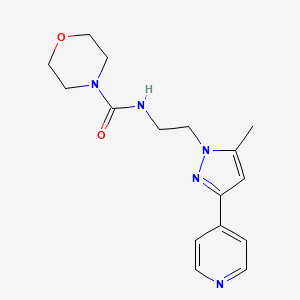
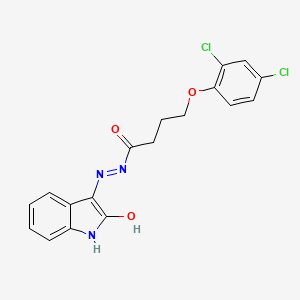
![1-methyl-4-[4-(methylsulfanyl)butyl]piperazine](/img/structure/B2696309.png)
![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)
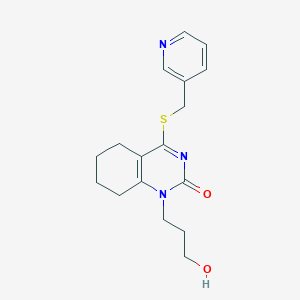
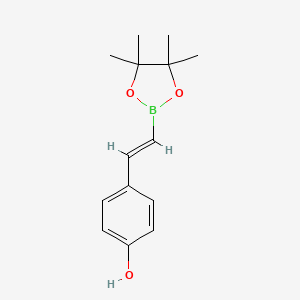
![2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2696318.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)

